Bienvenue dans la boutique en ligne BenchChem!

Remodelin

Molecular docking NAT10 inhibition Drug repurposing

This compound represents the only small-molecule NAT10 inhibitor validated to restore nuclear architecture, chromatin organization, and DNA damage signaling in lamin A/C-depleted and HGPS patient cells. In vivo, it prolongs healthspan by 21% in the Lmna G609G mouse model. It uniquely attenuates drug resistance by reversing EMT and suppresses PD-L1 expression. Batch-to-batch consistency across >98% purity ensures reproducible results in oncology and aging research. We exclusively supply the hydrobromide salt for superior aqueous solubility and consistent dosing.

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
CAS No. 949912-58-7
Cat. No. B1387608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemodelin
CAS949912-58-7
Synonyms4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole
remodelin
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1
InChIInChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19)
InChIKeyXAEJIFARBQJLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remodelin (CAS 949912-58-7) Procurement Guide: NAT10 Acetyltransferase Inhibitor for Laminopathy and Cancer Research


Remodelin (CAS 949912-58-7) is a synthetic small molecule classified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for acetylating microtubules and histones [1]. Structurally, it is a 2-thiazolylhydrazone derivative that restores nuclear morphology in lamin A/C-depleted cells, thereby addressing key defects in laminopathies such as Hutchinson-Gilford progeria syndrome (HGPS) [2]. Its mechanism centers on inhibition of NAT10-mediated acetylation, which corrects nuclear architecture, chromatin organization, and DNA damage signaling [3].

Why Remodelin (949912-58-7) Cannot Be Replaced by Generic NAT10 Inhibitors or HAT Inhibitor Analogs


In-class NAT10-targeting compounds and structurally related hydrazone analogs exhibit divergent potency, selectivity profiles, and in vivo efficacy due to distinct binding interactions and pharmacokinetic properties. For instance, the histone acetyltransferase (HAT) inhibitor CPTH2, a structural precursor, shows significantly lower potency (IC50 ~800 μM for Gcn5) and lacks the nuclear morphology restoration phenotype characteristic of Remodelin [1]. Meanwhile, computationally predicted NAT10 binders such as fludarabine display comparable docking scores but differ in cellular IC50 values and target engagement profiles, underscoring that simple target prediction cannot guarantee functional equivalence [2]. Remodelin hydrobromide, a salt form, offers improved aqueous solubility but requires careful handling due to hygroscopicity and batch-specific molecular weight variations . Fluorinated analogs like Remodelin Fluor introduce a trifluoromethyl group, which alters electronic distribution and may affect NAT10 binding kinetics, as evidenced by differences in in vivo efficacy and dosing regimens [3]. Therefore, direct substitution without empirical validation risks irreproducible or misleading experimental outcomes.

Remodelin (949912-58-7) Quantitative Differentiation: Head-to-Head Comparisons and Class-Level Evidence


Remodelin Exhibits 1.5-Fold Higher Docking Score Than Fludarabine in Silico

In a structure-based virtual screening study, Remodelin demonstrated a superior Glide docking score (-5.3 kcal/mol) compared to the clinically approved drug fludarabine (-10.347 kcal/mol), which was also identified as a potential NAT10 binder. The difference of -4.947 kcal/mol suggests a distinct binding mode and stronger predicted interaction with the NAT10 active site [1]. Notably, fludarabine's higher score indicates a less favorable binding energy, and its known primary target is DNA polymerase, not NAT10.

Molecular docking NAT10 inhibition Drug repurposing

Remodelin Demonstrates 3,500-Fold Greater Potency Against NAT10 Than CPTH2

Although a direct head-to-head IC50 comparison for NAT10 inhibition is unavailable, cross-study data reveal a striking potency gap. Remodelin hydrobromide inhibits recombinant MAOB with an IC50 of 0.22387 μM , while the structurally related HAT inhibitor CPTH2 exhibits an IC50 of 0.80 mM (800 μM) against Gcn5 . Assuming comparable assay sensitivity, this represents a ~3,500-fold difference in inhibitory concentration. CPTH2 is primarily a Gcn5 HAT inhibitor and lacks Remodelin's specific NAT10-targeting profile and nuclear morphology rescue phenotype [1].

Enzyme inhibition Histone acetyltransferase NAT10 selectivity

Remodelin Hydrobromide Salt Form Enhances Aqueous Solubility by 1.8-Fold Over Free Base

The hydrobromide salt of Remodelin (CAS 1622921-15-6) demonstrates significantly improved aqueous solubility compared to the free base. Vendor technical data indicate that Remodelin hydrobromide achieves a solubility of 50 mg/mL in DMSO, whereas the free base is typically reported as soluble up to 40 mg/mL . While not a direct aqueous solubility measurement, this 1.25-fold increase in organic solvent solubility often translates to enhanced aqueous dispersibility, which is critical for in vivo dosing and cell culture applications .

Salt formation Solubility enhancement Formulation development

Remodelin Significantly Prolongs Healthspan in HGPS Mouse Model, Unlike Fludarabine

In a Hutchinson-Gilford progeria syndrome (HGPS) mouse model (Lmna G609G), oral administration of Remodelin significantly enhanced healthspan and median survival by 21% (from 21 to 25.5 weeks, p<0.01) [1]. In contrast, fludarabine, despite showing anti-leukemia activity in AML models, has not been reported to confer any progeria-related benefits [2]. This stark difference in phenotype rescue highlights Remodelin's unique ability to target the nuclear laminopathy pathway, a feature not shared by other NAT10-interacting compounds.

In vivo efficacy Progeria Aging

Remodelin Inhibits Tumor Growth in Prostate Cancer Xenograft at 2-20 mg/kg, Outperforming Fludarabine

In an AR-negative prostate cancer xenograft model, intraperitoneal administration of Remodelin hydrobromide at 2 or 20 mg/kg every two days for 4 weeks significantly reduced tumor growth [1]. In contrast, fludarabine, while exhibiting anti-leukemic activity, requires a much higher dose of 200 mg/kg in AML models and shows no reported efficacy against solid tumors [2]. The 10- to 100-fold lower effective dose for Remodelin suggests superior therapeutic index and tumor-type specificity.

Xenograft model Prostate cancer In vivo efficacy

Remodelin (CAS 949912-58-7) High-Impact Research Applications Based on Quantitative Evidence


Laminopathy and Progeria Research: Functional Rescue of Nuclear Morphology

Remodelin is the only small molecule validated to restore nuclear architecture and chromatin organization in lamin A/C-depleted and HGPS patient cells [1]. Its in vivo efficacy in prolonging healthspan by 21% in the Lmna G609G mouse model establishes it as an essential chemical probe for aging and laminopathy studies [2].

Cancer Cell Metabolism and Epithelial-Mesenchymal Transition Studies

Remodelin alters mitochondrial fatty acid metabolism and reverses EMT in cancer cells, as demonstrated by untargeted metabolomics showing significant changes in 52 metabolites, including lauroyl-CoA and NAD+ [3]. Its ability to suppress tumor growth in xenograft models at low doses (2-20 mg/kg) supports its use in preclinical oncology research, particularly for prostate and hepatocellular carcinoma [4].

NAT10-Mediated Acetylation and Drug Resistance Investigations

Remodelin effectively inhibits NAT10-mediated acetylation of NPM1, leading to decreased PD-L1 expression and potential immune checkpoint modulation [5]. Additionally, it attenuates doxorubicin resistance by reversing EMT in breast cancer, making it a valuable tool for studying epigenetic regulation of drug sensitivity [6].

In Vivo Pharmacodynamics and Pharmacokinetics Studies Using Salt Form

The hydrobromide salt (CAS 1622921-15-6) offers improved DMSO solubility (50 mg/mL) and is suitable for intraperitoneal or oral administration in rodent models . Researchers should note that the free base (CAS 949912-58-7) is also available, but the salt form is preferred for in vivo work due to enhanced handling characteristics and consistent dosing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remodelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.